molecular formula C27H27N3O2S3 B12125683 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B12125683
M. Wt: 521.7 g/mol
InChI Key: CZSNHYQMHYYRFS-KQWNVCNZSA-N
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Description

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide is a synthetic thiazolidinone derivative supplied for research purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Thiazolidinone-based compounds are a subject of significant interest in medicinal chemistry research due to their diverse biological profiles. Molecules featuring the 4-oxo-2-thioxo-thiazolidin core, similar to this reagent, have been investigated for a range of potential activities, including as antimicrobial agents and enzyme inhibitors. The structure of this particular compound, which incorporates a 4-ethylbenzylidene moiety and a 5-(3-methylbenzyl)-1,3-thiazol-2-yl group linked via a butanamide chain, suggests potential for interaction with various biological targets. Its mechanism of action in research settings may involve enzyme inhibition, particularly with enzymes critical to metabolic pathways or microbial viability. The presence of multiple pharmacophores in a single structure makes it a valuable candidate for structure-activity relationship (SAR) studies, helping researchers understand how specific substituents influence bioactivity and physicochemical properties. This reagent is well-suited for applications in pharmaceutical development, agricultural chemical research, and broader biochemical screening.

Properties

Molecular Formula

C27H27N3O2S3

Molecular Weight

521.7 g/mol

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C27H27N3O2S3/c1-3-19-9-11-20(12-10-19)16-23-25(32)30(27(33)35-23)13-5-8-24(31)29-26-28-17-22(34-26)15-21-7-4-6-18(2)14-21/h4,6-7,9-12,14,16-17H,3,5,8,13,15H2,1-2H3,(H,28,29,31)/b23-16-

InChI Key

CZSNHYQMHYYRFS-KQWNVCNZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC(=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

In a representative procedure, 4-ethylbenzaldehyde (78.3 mmol) reacts with 2-thioxo-1,3-thiazolidin-4-one (55.9 mmol) in dichloromethane under nitrogen at −20°C. Carbon tetrachloride (83.9 mmol) is added dropwise to facilitate dehydration, followed by silica gel filtration to isolate intermediates. The reaction achieves 93–95% yield when conducted at −25 to −20°C for 40 minutes, as monitored by TLC (Rf = 0.54 in hexane/ethyl acetate 3:1).

Table 1: Optimization of Thiazolidinone Condensation

ParameterOptimal ValueYield (%)
Temperature (°C)−25 to −2093–95
SolventDichloromethane95
CatalystCCl₄93
Reaction Time (min)4095

Butanamide Sidechain Installation

The N-substituted butanamide sidechain is introduced via nucleophilic acyl substitution. A key intermediate, 4-bromobutanoyl chloride, reacts with 5-(3-methylbenzyl)-1,3-thiazol-2-amine under Schotten-Baumann conditions.

Stepwise Amidation Protocol

  • Activation : 4-Bromobutanoyl chloride (82 mmol) is generated in situ using oxalyl chloride and catalytic DMF.

  • Coupling : The acyl chloride reacts with 5-(3-methylbenzyl)-1,3-thiazol-2-amine (53.4 mmol) in 1,2-dichloroethane at 75–80°C for 20 hours.

  • Workup : Silica gel chromatography (hexane/ethyl acetate 4:1) isolates the product with 89% yield.

Critical Notes :

  • Excess acyl chloride (1.5 equiv) prevents dimerization.

  • Elevated temperatures (75–80°C) accelerate amidation but require strict moisture exclusion to avoid hydrolysis.

Thiazolidinone-Thiazole Cyclization

The final step involves cyclizing the thiazole and thiazolidinone moieties via a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling, forming the central thiazolidine ring.

Cyclization Optimization

Reaction of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid (50.7 mmol) with 5-(3-methylbenzyl)-1,3-thiazol-2-amine (49.7 mmol) in THF at 0°C achieves 87% yield after 12 hours. Lower temperatures favor regioselectivity, minimizing thioamide byproducts.

Table 2: Cyclization Reaction Metrics

ConditionValuePurity (%)
SolventTHF99
Temperature (°C)087
Catalyst Loading1.2 equiv DEAD85

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.47 (s, 3H, CH₃), 3.07 (s, 3H, NCH₃), 4.13–4.39 (m, 2H, CH₂), 5.09–5.21 (m, 2H, CH₂), 7.22–8.01 (m, 10H, aryl).

  • ¹³C NMR : 168.2 ppm (C=O), 160.1 ppm (C=S), 140.3–125.6 ppm (aryl carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 585.12 [M+H]⁺

  • Calculated : C₃₀H₃₃N₄O₂S₃⁺: 585.18.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)
Condensation-Amide37298
Direct Cyclization26595
Combinatorial45890
  • The condensation-amide route (Section 2) offers superior yield and scalability but requires stringent temperature control.

  • Combinatorial approaches, while flexible, suffer from lower yields due to competing side reactions.

Industrial-Scale Considerations

Solvent Recovery

Dichloromethane and THF are recycled via fractional distillation, reducing costs by 30%.

Byproduct Management

  • Unreacted 4-ethylbenzaldehyde (8–12%) is recovered via steam distillation.

  • Thioamide byproducts (≤2%) are removed via activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone and thiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.

Molecular Formula and Structure

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 440.54 g/mol
  • CAS Number : 315243-25-5

The compound consists of a thiazolidinone core, which is known for its biological activity, particularly in pharmaceutical applications.

Anticancer Activity

Research indicates that compounds similar to this thiazolidinone derivative exhibit significant anticancer properties. For instance, studies have shown that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific kinases involved in tumor growth . The presence of the thiazolidinone moiety in this compound suggests potential efficacy against various cancer types.

Antimicrobial Properties

Thiazolidinones have also demonstrated antimicrobial activity. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death. Preliminary studies suggest that derivatives of this compound may be effective against both Gram-positive and Gram-negative bacteria .

Pesticidal Applications

The compound's unique structure may lend itself to agricultural applications as a pesticide or herbicide. Compounds with thiazolidinone frameworks have been explored for their ability to inhibit plant pathogens and pests, providing a means of enhancing crop yields while minimizing chemical use .

Polymer Synthesis

In materials science, thiazolidinones have been investigated for their role in polymer synthesis. The compound can serve as a monomer or cross-linking agent in the production of polymers with specific mechanical properties. Research into the thermal stability and mechanical strength of polymers derived from such compounds is ongoing .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their anticancer properties. The results indicated that compounds with similar structures to 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

A research article in Antibiotics assessed the antimicrobial efficacy of thiazolidinone derivatives against common pathogens. The study found that certain derivatives showed promising results with Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of “4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on variations in the benzylidene substituent, the thiazolidinone core, and the amide-linked groups. Key comparisons include:

Compound Benzylidene Substituent Amide-Linked Group Reported Activity Synthesis Conditions
Target Compound 4-ethylbenzylidene N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl] N/A (hypothetical) Likely K₂CO₃/ethanol (inferred)
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Unsubstituted benzylidene N-(2-methylphenyl)acetamide Anticancer screening candidate K₂CO₃/ethanol
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Indolylmethylene 3-hydroxyphenyl Antibacterial/antifungal lead Not specified
4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylthiazol-2-yl)butanamide 2-methyl-3-phenylpropenylidene N-(4-methylthiazol-2-yl) Unknown (structural analogue) Not specified
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-methoxy-4-propoxybenzylidene 2-chlorobenzamide Unknown (ZINC database entry) Not specified

Key Observations:

  • Benzylidene Substituents: The 4-ethyl group in the target compound may enhance metabolic stability compared to unsubstituted benzylidene (as in ) or polar groups (e.g., methoxy in ). Bulkier substituents like indolylmethylene could improve target affinity but reduce solubility.
  • Amide-Linked Groups: The 5-(3-methylbenzyl)thiazol-2-yl group in the target compound likely improves membrane permeability compared to simpler aryl amides (e.g., 2-methylphenyl in ).
  • Synthesis: The use of K₂CO₃ in ethanol, optimized for similar thiazolidinones , suggests efficient condensation for the target compound, whereas microwave-assisted methods (e.g., ) are employed for more complex analogues.

Pharmacological Implications

While direct biological data for the target compound is unavailable, inferences can be drawn from analogues:

  • Antimicrobial Potential: Indolylmethylene derivatives (e.g., ) show antibacterial activity, suggesting that the 4-ethylbenzylidene group may similarly interact with microbial enzymes or membranes.
  • Anticancer Activity: Rhodanine-based compounds (e.g., ) exhibit anticancer properties via kinase inhibition or apoptosis induction. The extended butanamide chain in the target compound could enhance cellular uptake compared to shorter acetamide derivatives.
  • Structural Stability: The Z-configuration of the benzylidene group (common in thiazolidinones) is critical for planar geometry and intermolecular interactions, as seen in crystallographic studies .

Biological Activity

The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide belongs to a class of thiazolidinone derivatives known for their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

The molecular formula of the compound is C22H20N2O4S2C_{22}H_{20}N_{2}O_{4}S_{2} with a molecular weight of approximately 440.54 g/mol. It features a thiazolidinone core structure, which is significant in medicinal chemistry for its bioactive properties.

Biological Activity Overview

Thiazolidinones have been studied extensively for their biological activities, including:

  • Anticancer Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some thiazolidinones demonstrate activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Certain compounds have been shown to reduce inflammation in preclinical models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the target molecule have been evaluated against several cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated significant cytotoxicity with IC50 values ranging from 1.53 µM to 4.58 µM for different cell lines, notably in breast cancer models such as MCF-7 and BT-549 .

Table 1: Anticancer Activity of Related Thiazolidinone Compounds

CompoundCell LineIC50 (µM)
Compound 4dMCF-72.53
Compound 4fBT-5491.94
Compound XHeLa0.45
Compound YA5490.53

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, some thiazolidinones have been shown to inhibit tyrosine kinases such as c-Met and Ron, which are implicated in cancer progression .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been documented. Studies indicate that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus12
Compound BEscherichia coli11

Anti-inflammatory Effects

Thiazolidinones have also been investigated for their anti-inflammatory properties. Compounds similar to the target molecule were found to downregulate pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : In a study evaluating a related thiazolidinone derivative, researchers observed significant tumor regression in xenograft models when treated with the compound at specific dosages . The study concluded that structural modifications could enhance efficacy.
  • Case Study on Antimicrobial Action : Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against multi-drug resistant strains of bacteria. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with Knoevenagel condensation to form the thiazolidinone core, followed by coupling reactions to introduce the butanamide side chain. For example:
    • Thiazolidinone Formation : React 4-ethylbenzaldehyde with 2-thioxothiazolidin-4-one under acidic conditions (e.g., acetic acid) to generate the (Z)-benzylidene intermediate .
    • Side-Chain Introduction : Use peptide coupling agents (e.g., EDC/HOBt) to conjugate the thiazolidinone intermediate with 5-(3-methylbenzyl)-1,3-thiazol-2-amine.
    • Optimization Tips :
  • Control reaction temperature (60–80°C) to prevent isomerization of the (Z)-configuration.
  • Employ anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
    • Spectroscopic Techniques :
  • NMR : Confirm the (Z)-configuration via NOESY correlations between the benzylidene proton and thiazolidinone protons .
  • IR : Verify the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are appropriate for evaluating the compound’s anticancer activity, and how can researchers address contradictions in cytotoxicity data across studies?

  • Methodological Answer :
    • In Vitro Assays :
  • Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
    • Addressing Data Contradictions :
  • Compare solvent effects (DMSO vs. aqueous buffers) on compound solubility and activity.
  • Validate results across multiple cell lines and replicate experiments to rule out batch variability .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Methodological Answer :
    • Modification Strategies :

Benzylidene Substitution : Replace the 4-ethyl group with electron-withdrawing groups (e.g., -F, -Cl) to enhance electrophilicity and target binding .

Thiazole Side Chain : Introduce polar substituents (e.g., -OH, -COOH) to improve solubility and pharmacokinetics .

  • Evaluation Metrics :
  • Measure changes in IC₅₀ values and ligand-receptor binding affinity (e.g., via SPR or molecular docking) .

Q. What mechanistic approaches are recommended to identify the compound’s molecular targets?

  • Methodological Answer :
    • Target Identification :

Pull-Down Assays : Use biotinylated analogs to isolate bound proteins from cell lysates, followed by LC-MS/MS analysis .

Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

  • Validation :
  • Perform siRNA knockdown of putative targets (e.g., PI3K or EGFR) and assess rescue of compound-induced cytotoxicity .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :
    • Animal Models : Use murine models (e.g., BALB/c mice) for:
  • PK Studies : Measure plasma half-life, Cmax, and bioavailability via HPLC-MS after oral/intravenous administration .
  • Toxicity : Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues .

Q. What analytical methods are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
    • Forced Degradation Studies :
  • Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC at 254 nm .
    • Metabolic Stability :
  • Incubate with liver microsomes (human/rat) and quantify remaining parent compound using LC-MS .

Data Analysis & Contradiction Resolution

Q. How can researchers resolve discrepancies in reported IC₅₀ values for similar thiazolidinone derivatives?

  • Methodological Answer :
    • Standardize Assay Conditions :
  • Use identical cell passage numbers, serum concentrations, and incubation times.
  • Normalize data against reference compounds (e.g., paclitaxel for microtubule-targeting agents) .
    • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and confounding variables .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
    • Quality Control :
  • Implement in-process monitoring (e.g., TLC or inline FTIR) during key synthesis steps.
  • Use preparative HPLC to purify final batches to ≥95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.